1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester)

Übersicht

Beschreibung

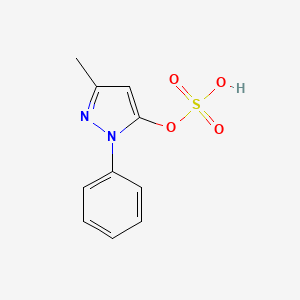

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group at the 1-position, a methyl group at the 3-position, and a hydrogen sulfate ester group at the 5-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Vorbereitungsmethoden

The synthesis of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with sulfuric acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound .

Analyse Chemischer Reaktionen

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) undergoes various chemical reactions, including:

Substitution: The hydrogen sulfate ester group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce pyrazole-5-ol derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Neuroprotective Properties :

- Edaravone sulfate has been studied for its neuroprotective effects, particularly in conditions like stroke and neurodegenerative diseases. Its ability to scavenge free radicals contributes to its protective role against oxidative stress in neuronal cells.

-

Anticancer Activity :

- Research indicates that derivatives of 3-methyl-1-phenyl-1H-pyrazol-5-ol exhibit notable anticancer activities. A study evaluated several synthesized compounds for their antiproliferative effects against various cancer cell lines, including breast and melanoma cancers. One compound showed superior activity compared to Tamoxifen, highlighting the potential of pyrazole derivatives in cancer therapy .

- Antioxidant Activity :

Synthetic Applications

-

Catalyst Development :

- The compound has been utilized in the development of new synthetic methodologies. For instance, a catalyst-free one-pot synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) was reported using cellulose sulfuric acid as a biopolymer-based solid acid catalyst. This method is noted for its environmental friendliness and efficiency, yielding high amounts of product with reduced operational hazards .

- Visible Light Promotion :

Case Study 1: Anticancer Activity Evaluation

A series of bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) were synthesized and tested for their antiproliferative activities against five human cancer cell lines using MTT assays. The results indicated that certain compounds exhibited significant cytotoxicity, with the most active compound outperforming standard treatments like Tamoxifen .

Case Study 2: Synthesis via Green Chemistry

A novel synthesis method involving visible light irradiation was developed to create a library of medicinally important pyrazole derivatives. This method demonstrated high functional group tolerance and yielded products quickly and efficiently, showcasing the potential for environmentally sustainable practices in organic synthesis .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or pain .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) can be compared with other pyrazole derivatives such as:

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-: Lacks the hydrogen sulfate ester group, resulting in different reactivity and biological activity.

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, acetate (ester): Contains an acetate ester group instead of a hydrogen sulfate ester, leading to variations in solubility and chemical behavior.

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, phosphate (ester): Features a phosphate ester group, which can influence its interaction with biological targets and its overall stability.

The uniqueness of 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) lies in its specific functional groups, which confer distinct chemical and biological properties compared to other pyrazole derivatives .

Biologische Aktivität

1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester), also known as Edaravone Sulfate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C₁₀H₁₀N₂O₄S

- Molecular Weight : 254.26 g/mol

- CAS Number : 76407-98-2

- pKa : -5.73 (predicted)

- Density : 1.45 g/cm³ (predicted) .

Research indicates that compounds within the pyrazole class exhibit a variety of biological activities, including anti-inflammatory and analgesic effects. The biological activity of Edaravone Sulfate can be attributed to its ability to modulate various biochemical pathways:

- Anti-inflammatory Activity : Pyrazolone derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is crucial for their therapeutic effects in conditions characterized by inflammation .

- Antioxidant Properties : Edaravone is known for its neuroprotective effects, primarily through its antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cellular environments .

- Anticancer Activity : Recent studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities of Edaravone Sulfate

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Antiproliferative effects on cancer cells |

Case Studies and Research Findings

- Anti-inflammatory Effects : A study evaluating various pyrazolone derivatives highlighted that compounds similar to Edaravone Sulfate demonstrated significant anti-inflammatory activity in rodent models, suggesting potential for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional NSAIDs .

- Neuroprotective Role : Clinical trials have shown that Edaravone effectively reduces neurological deficits in patients with acute ischemic stroke by mitigating oxidative damage . This finding underscores the importance of Edaravone Sulfate in neuroprotection and stroke management.

- Anticancer Studies : In vitro studies have indicated that Edaravone Sulfate and related compounds exhibit notable antiproliferative activity against human cancer cell lines such as breast cancer and melanoma. The mechanism involves cell cycle arrest and induction of apoptosis, making it a candidate for further development as an anticancer agent .

Eigenschaften

IUPAC Name |

(5-methyl-2-phenylpyrazol-3-yl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXFWRJDNDPUIAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OS(=O)(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227238 | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76407-98-2 | |

| Record name | Edaravone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076407982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-, hydrogen sulfate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDARAVONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ9RYP03KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.